molecular formula C10H15BF2O4 B8187902 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid

Cat. No.: B8187902
M. Wt: 248.03 g/mol
InChI Key: OCFDWXSBUWHRMP-UHFFFAOYSA-N
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Description

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid is a boronic acid derivative known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms and a boronic acid group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated precursors and boronic acid derivatives, which are reacted in the presence of catalysts and solvents to yield the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boron-containing intermediates.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the development of boron-containing drugs.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of boron-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and chemical applications. The fluorine atoms enhance the compound’s stability and reactivity, contributing to its effectiveness in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-7,10-dioxa-dispiro[2.2.4.2]dodecane-1-boronic acid pinacol ester: A closely related compound with similar structural features but different reactivity due to the presence of the pinacol ester group.

    Fluorinated boronic acids: A class of compounds with varying numbers of fluorine atoms and boronic acid groups, each with unique properties and applications.

Uniqueness

This compound stands out due to its specific combination of fluorine atoms and boronic acid group, which confer unique reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BF2O4/c12-10(13)7(11(14)15)8(10)1-3-9(4-2-8)16-5-6-17-9/h7,14-15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFDWXSBUWHRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1C2(C1(F)F)CCC3(CC2)OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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